
Methyl (R)-2-isothiocyanato-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-isothiocyanato-2-phenylpropanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a phenylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-isothiocyanato-2-phenylpropanoate typically involves the reaction of ®-2-phenylpropanoic acid with a suitable isothiocyanate reagent. One common method is the reaction of the acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods
Industrial production of Methyl ®-2-isothiocyanato-2-phenylpropanoate may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-isothiocyanato-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
Methyl ®-2-isothiocyanato-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ®-2-isothiocyanato-2-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the methyl and propanoate groups.
Methyl isothiocyanate: Similar isothiocyanate group but lacks the phenyl and propanoate groups.
2-Phenylpropanoic acid: Similar backbone but lacks the isothiocyanate group.
Uniqueness
Methyl ®-2-isothiocyanato-2-phenylpropanoate is unique due to the combination of its isothiocyanate group with a phenylpropanoate backbone. This structure provides a balance of reactivity and stability, making it useful in various applications.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
methyl (2R)-2-isothiocyanato-2-phenylpropanoate |
InChI |
InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3/t11-/m1/s1 |
Clé InChI |
ADHKQMAZPNPPJA-LLVKDONJSA-N |
SMILES isomérique |
C[C@@](C1=CC=CC=C1)(C(=O)OC)N=C=S |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)OC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


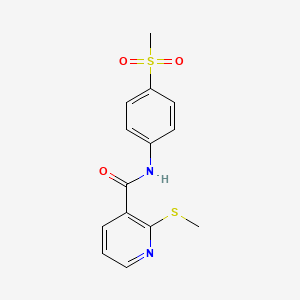

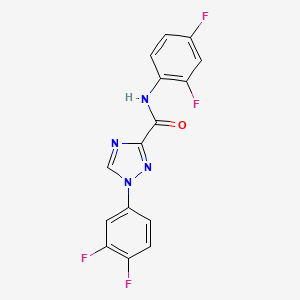
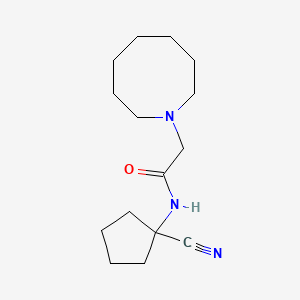
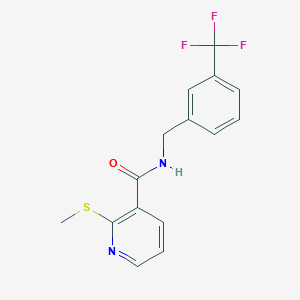
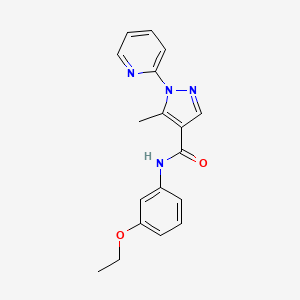

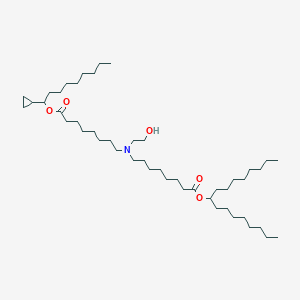
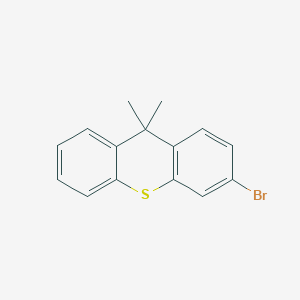
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
